1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one
Description
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one is a hydroxyacetophenone derivative featuring a phenyl ring substituted with hydroxyl groups at positions 2 and 6, an ethyl group at position 3, and an acetyl group at position 1. This compound is of interest due to its structural similarity to bioactive molecules, particularly those with antitumor and antimicrobial properties.
Properties
IUPAC Name |
1-(3-ethyl-2,6-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-8(12)9(6(2)11)10(7)13/h4-5,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMOJWONWOACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379412 | |
| Record name | 1-(3-ethyl-2,6-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54337-59-6 | |
| Record name | 1-(3-ethyl-2,6-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through the degradation of 8-acetyl-6-ethyl-7-hydroxy-4-methylcoumarin with refluxing 2 N sodium hydroxide . This method involves the hydrolysis of the coumarin derivative under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic properties, which influence their physical, chemical, and biological behaviors. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Biological Activity
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one, an organic compound with the molecular formula C10H12O3, has garnered attention for its potential biological activities. Characterized by an ethanone group attached to a phenyl ring with ethyl and dihydroxy substituents, this compound is being explored for various applications in medicine and industry.
Synthesis
The compound can be synthesized through the degradation of 8-acetyl-6-ethyl-7-hydroxy-4-methylcoumarin using refluxing 2 N sodium hydroxide. This method highlights the compound's structural complexity and provides insights into its synthetic routes .
Biological Activity
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one has been investigated for several biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .
Antioxidant Activity
The presence of hydroxyl groups in the structure contributes to its antioxidant properties. This activity is critical in combating oxidative stress in biological systems, which is linked to numerous diseases, including cancer and neurodegenerative disorders .
Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one possesses cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in ME-180 and A549 cell lines through mechanisms involving caspase activation and cytochrome c release .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
The mechanism of action involves interactions with biological macromolecules through hydrogen bonding facilitated by hydroxyl groups. Additionally, the compound can undergo redox reactions that influence cellular oxidative stress pathways. This dual mechanism enhances its therapeutic potential against oxidative stress-related diseases .
Case Studies
Recent studies have highlighted the compound's efficacy in specific applications:
- Cytotoxicity Studies : In a study assessing antiproliferative activity, 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one was found to significantly inhibit cell growth in various cancer cell lines. The GI50 values ranged from 0.77 to 9.76 µM across different cell types, indicating potent activity compared to standard treatments .
- Apoptosis Induction : Further investigations revealed that the compound's ability to induce apoptosis was linked to the activation of caspases and mitochondrial dysfunction, showcasing its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
